4-Fluoro-2,6-diisopropylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 |
InChI Key |
ZIUMEJRMQJELRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2,6 Diisopropylaniline and Its Advanced Derivatives
Direct and Indirect Synthetic Routes to 4-Fluoro-2,6-diisopropylaniline
The synthesis of this compound can be approached through several methodologies, primarily involving the strategic introduction of the fluorine and amino functionalities onto the 2,6-diisopropylbenzene scaffold.
Regioselective Halogenation and Amination Strategies
One of the primary routes to substituted anilines involves the regioselective functionalization of an arene. For this compound, this can be envisioned starting from 1,3-diisopropylbenzene. A key challenge lies in achieving the desired regiochemistry.
A common strategy involves nitration followed by reduction. For instance, the nitration of 2,6-diisopropylaniline (B50358) with nitric acid and sulfuric acid yields 2,6-diisopropyl-4-nitroaniline. This intermediate can then be subjected to further reactions. A related method describes the nitration of 2,6-diisopropylaniline to produce 2,6-diisopropyl-4-nitroaniline, which can then be used in subsequent condensation reactions. google.com
Direct amination of arenes is also a powerful tool. While not specific to this compound, photocatalytic methods have been developed for the direct reaction of arenes with alkyl amines, offering a pathway to advanced amine building blocks without pre-functionalization. nih.gov
Regioselective halogenation is another critical step. The bromination of 2,6-difluoroaniline (B139000) with bromine in acetic acid, for example, yields 4-bromo-2,6-difluoroaniline (B33399) with high efficiency. chemicalbook.com While this illustrates a para-selective halogenation, similar principles could be applied to a diisopropyl-substituted aniline (B41778), followed by a nucleophilic aromatic substitution to introduce the fluorine atom if a suitable starting material is available.
Late-Stage Fluorination Approaches for Aniline Systems
Late-stage fluorination has emerged as a vital strategy in medicinal and agricultural chemistry to introduce fluorine into complex molecules at a late step in the synthesis. While specific examples for the direct fluorination of 2,6-diisopropylaniline to its 4-fluoro derivative are not prevalent in the provided results, the general principles of late-stage C-H fluorination are well-established. These methods often employ electrophilic fluorinating reagents and a directing group to achieve high regioselectivity. Given the steric hindrance around the amino group in 2,6-diisopropylaniline, a directing group strategy would likely be necessary to achieve selective fluorination at the para position.
Synthesis of Complex Ligand Precursors and Functionalized Derivatives
The bulky 2,6-diisopropylphenyl group is a common feature in a variety of ligands used in coordination chemistry and catalysis. wikipedia.org The introduction of a fluorine atom at the 4-position of this aniline provides a handle to fine-tune the electronic properties of the resulting ligands.
Preparation of Schiff Base Ligand Precursors from this compound
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. bibliomed.org 2,6-Diisopropylaniline is known to be a precursor for multitopic Schiff-base ligands. sigmaaldrich.comchemicalbook.com
The synthesis of Schiff bases from fluorinated anilines is a well-established methodology. For example, Schiff base ligands have been synthesized from 3-chloro-4-fluoroaniline (B193440) and various benzaldehyde (B42025) derivatives. researchgate.net Similarly, new Schiff bases have been derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione by reaction with aromatic aldehydes. nih.gov These examples demonstrate the general applicability of the condensation reaction to form imines from fluoro-substituted anilines. The reaction of this compound with various aldehydes or ketones would be expected to proceed under similar conditions, typically involving refluxing in a suitable solvent, sometimes with a catalytic amount of acid. xiahepublishing.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 3-chloro-4-fluoroaniline | Benzaldehyde derivatives | Schiff Base Ligand | researchgate.net |
| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Aromatic aldehydes | Schiff Base | nih.gov |
| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine hydrate | Schiff Base Ligand | xiahepublishing.com |
Synthesis of N-Heterocyclic Carbene (NHC) Ligands Incorporating the Aniline Moiety
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The bulky 2,6-diisopropylaniline is a frequently used substituent on the nitrogen atoms of NHC ligands to provide steric protection to the metal center.
The synthesis of NHC pro-ligands typically involves the alkylation of an imidazole (B134444) or related heterocycle with an appropriate alkyl halide, followed by deprotonation to generate the free carbene which is then trapped by a metal. While a direct synthesis using this compound was not found, the synthesis of iron(II)-NHC complexes from pro-ligand salts demonstrates the general approach. nih.gov The synthesis of a tetradentate N-heterocyclic carbene nickel complex also highlights the modularity of NHC ligand synthesis. calstate.edu It is conceivable that this compound could be used as the starting aniline to create a variety of NHC ligands with tailored electronic and steric properties.
| NHC Catalyst Application | Reactants | Product |
| [4 + 2] Annulation | α,β-Unsaturated carboxylic acids and hydrazones/isatin-derived imines | Dihydropyridinones and spirocyclic oxindolodihydropyridinones |
| [4 + 2] Cyclization | α,β-Unsaturated carboxylic acids and isatins | Spirocyclic oxindole–dihydropyranones |
| [4 + 2] Cycloaddition | α,β-Unsaturated acid fluorides and silyl (B83357) dienol ethers | 1,3-Cyclohexadienes |
Formation of Organocatalyst Frameworks Derived from this compound
The structural motif of 2,6-diisopropylaniline has been incorporated into organocatalyst frameworks. For instance, it has been used in the preparation of organocatalysts based on naphthalene (B1677914) diimides (NDIs). chemicalbook.com The introduction of a fluorine atom could modulate the catalytic activity and selectivity of such systems.
N-heterocyclic carbene-catalyzed reactions are a prominent area of organocatalysis. rsc.orgrsc.org The aniline moiety can be a key component of the chiral environment in these catalysts. While specific examples employing this compound were not identified, the principles of using bulky anilines in organocatalyst design are established.
Advanced Reaction Conditions and Methodological Innovations
The synthesis of derivatives of this compound, a sterically hindered and electronically modified aniline, presents unique challenges. Overcoming these hurdles has led to the development of advanced reaction conditions and innovative methodologies, particularly in the realms of catalytic C-H functionalization and green chemistry.
Catalytic Alkylation and Arylation Techniques for Aniline Ring Functionalization
The direct functionalization of the aniline ring through catalytic C-H activation has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials. For sterically encumbered anilines like this compound, these methods offer a direct route to novel derivatives.
Palladium-Catalyzed Arylation:
Palladium catalysis has been at the forefront of C-N bond formation and C-H arylation. For sterically hindered anilines, the development of specialized ligands has been crucial. Research has shown that palladium catalysts, in conjunction with bulky, electron-rich phosphine (B1218219) ligands, can effectively catalyze the arylation of electron-rich heterocycles and anilines with aryl chlorides. researchgate.net This approach is significant as aryl chlorides are readily available and cost-effective starting materials.
A notable advancement in the arylation of unprotected anilines involves the use of a palladium catalyst with a cooperating ligand, [2,2′-bipyridin]-6(1H)-one. This system promotes selective ortho-arylation with high chemoselectivity, favoring C-C bond formation over the competing N-arylation. uva.es The reaction tolerates a range of functional groups on both the aniline and the aryl halide. Given the ortho-blocking isopropyl groups in this compound, this methodology would be expected to direct arylation to the remaining C-H positions, if accessible.
Furthermore, the palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been achieved using a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]2 with the weak base KOPh. nih.govnih.gov This method is particularly relevant as it demonstrates the successful coupling of fluorinated amines under conditions that tolerate functional groups sensitive to strong bases.
Rhodium-Catalyzed Alkylation and Arylation:
Rhodium catalysts have also proven effective for the direct functionalization of aniline C-H bonds. Rhodium(III)-catalyzed reactions of anilines with α-diazo compounds can lead to the formation of ortho-alkylated anilines. rsc.org This provides a direct method for introducing alkyl groups onto the aniline ring.
More recently, a highly efficient and broadly applicable rhodium-catalyzed direct ortho-arylation of anilines using readily available aminophosphines as traceless directing groups has been reported. nih.gov This method achieves high yields and complete regioselectivity for mono-arylated products, representing a significant advancement over previous methods. nih.gov
The table below summarizes representative conditions for the catalytic arylation of anilines, providing insights into potential methodologies for derivatizing this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Substrate Scope | Ref |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | Aryl Chlorides | Electron-rich heterocycles | researchgate.net |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Dioxane | 100 | Aryl Bromides/Chlorides | Fluoroalkylamines | nih.govnih.gov |
| [Rh(Cp*)Cl₂]₂ | - | AgSbF₆ | DCE | 80 | Diazo Malonates | Anilines | rsc.org |
| [Rh(cod)Cl]₂ | PPh₂N(Me)Ph | K₂CO₃ | Toluene | 120 | Aryl Iodides | Anilines | nih.gov |
| NiCl₂·glyme / dtbbpy | 4,4'-Di-tert-butyl-2,2'-bipyridine | K₃PO₄ | Dioxane | RT | Aryl Halides | Anilines (Photocatalytic) | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound Analogues
The principles of green chemistry, which aim to reduce waste and energy consumption, have spurred the development of more environmentally benign synthetic methods. For the synthesis of this compound analogues, microwave-assisted synthesis and solvent-free conditions are particularly promising.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically accelerate reaction times and improve yields in a variety of organic transformations. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably proceeds without the need for organic solvents or catalysts. researchgate.net The reaction of aryl halides with aqueous ammonium (B1175870) hydroxide (B78521) under microwave heating leads to complete conversion in minutes. researchgate.net This approach offers a significantly greener alternative to traditional methods.
The synthesis of polysubstituted amidines from imidoylbenzotriazoles and various amines has also been efficiently achieved using microwave irradiation, demonstrating the versatility of this technique for C-N bond formation. nih.gov Furthermore, microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines has been shown to be more efficient than conventional heating. rsc.org These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of derivatives of this compound.
Solvent-Free Synthesis:
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, synthesis offers significant environmental benefits. An efficient, solvent-free method for the synthesis of chalcone (B49325) derivatives using p-toluenesulfonic acid as a solid-phase organocatalyst has been developed. researchgate.net This approach involves grinding the reactants together, leading to high yields in a very short time. While not a direct synthesis of the target aniline, it showcases the power of solvent-free conditions for related transformations.
The table below presents examples of green synthetic methods that could be adapted for the synthesis of this compound analogues.
| Method | Catalyst/Reagent | Conditions | Product Type | Key Advantages | Ref |
| Microwave-Assisted Amination | Aqueous NH₄OH | 130-140 °C, 5-20 min | Anilines | No organic solvent, no catalyst, rapid | researchgate.net |
| Microwave-Assisted Amidine Synthesis | - | 120-150 °C, 5-15 min | Polysubstituted Amidines | Short reaction times, high yields | nih.gov |
| Solvent-Free Chalcone Synthesis | p-Toluenesulfonic acid | 50-60 °C, grinding | Chalcones | No solvent, rapid, simple work-up | researchgate.net |
| Photocatalytic Arylation | N,N'-Diaryldihydrophenazines / Ni(II) | Visible light, RT | Diarylamines | Mild conditions, replaces precious metal photocatalysts | nih.gov |
Photocatalysis:
Visible-light photocatalysis has emerged as a powerful green tool, enabling reactions to proceed under mild conditions using light as a renewable energy source. The arylation of anilines has been achieved using a dual photoredox/Ni(II) cross-coupling strategy with N,N'-diaryldihydrophenazines as inexpensive and readily available photocatalysts, replacing traditional iridium- and ruthenium-based catalysts. nih.gov This method is efficient, operationally simple, and scalable. nih.gov Additionally, visible-light-mediated, catalyst-free direct arylation of anilines with electron-withdrawing substituted aryl halides has been developed, proceeding through the formation of a donor-acceptor complex. researchgate.net
Coordination Chemistry and Ligand Design Principles
4-Fluoro-2,6-diisopropylaniline as a Bulky N-Donor Ligand
The utility of this compound in coordination chemistry stems from its inherent properties as a bulky primary aniline (B41778). The parent compound, 2,6-diisopropylaniline (B50358), is a well-established precursor for a variety of sterically encumbering ligands that can stabilize reactive metal centers. The introduction of a fluorine atom at the 4-position further refines the electronic properties of the resulting ligands without significantly altering the steric profile. mdpi.com
Structural Influence of Isopropyl and Fluoro Substituents on Coordination Geometry
The two isopropyl groups at the 2 and 6 positions of the aniline ring are the primary determinants of the steric environment around a coordinated metal center. These bulky substituents effectively shield the metal, preventing intermolecular interactions that could lead to decomposition or the formation of undesired oligomeric or polymeric species. This steric protection is crucial for the isolation and study of coordinatively unsaturated and highly reactive metal complexes.
When this compound is incorporated into a ligand framework, for instance, as an N-aryl substituent in an imine or an amido ligand, the isopropyl groups restrict the rotational freedom around the N-C(aryl) bond. This conformational rigidity can enforce a specific coordination geometry on the metal center. For example, in β-diketiminate or α-diimine ligands, the bulky N-aryl groups create a well-defined binding pocket, influencing the bond angles and distances within the coordination sphere.
The para-fluoro substituent, while having a minimal direct steric impact, exerts a significant electronic influence. As a highly electronegative atom, fluorine acts as an inductive electron-withdrawing group. This electronic pull can affect the electron density on the nitrogen donor atom and, consequently, the strength and nature of the metal-ligand bond. While direct structural studies on a wide range of this compound-derived metal complexes are not extensively documented in the literature, it can be inferred from related systems that the fluoro group can subtly influence bond lengths and angles. For instance, a more electron-deficient nitrogen donor might lead to a slight lengthening of the metal-nitrogen bond compared to its non-fluorinated analogue.
Chelation Effects in Multidentate Ligands Derived from the Compound
This compound is a versatile precursor for the synthesis of multidentate ligands, where it can be incorporated into Schiff base, N-heterocyclic carbene (NHC), or other polydentate frameworks. The chelate effect, wherein a multidentate ligand forms a more stable complex than a series of corresponding monodentate ligands, is a fundamental principle in coordination chemistry.
In the context of ligands derived from this compound, the stability of the resulting metal complexes is enhanced by the chelate effect. For example, a bidentate Schiff base ligand formed by the condensation of this compound with a suitable aldehyde can coordinate to a metal center through both the imine nitrogen and another donor atom, forming a stable chelate ring. The bulky diisopropylphenyl groups would then flank this chelated metal center, providing steric protection.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes featuring ligands derived from this compound typically involves the reaction of the pre-formed ligand with a suitable metal precursor. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for characterization by techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.
Transition Metal Complexes (e.g., Molybdenum, Copper, Cobalt, Nickel, Yttrium) Featuring this compound-Derived Ligands
Molybdenum: Molybdenum imido complexes are a well-studied class of compounds. The reaction of this compound with molybdenum precursors can lead to the formation of molybdenum imido complexes, where the aniline is deprotonated to form a formal [NR]²⁻ ligand. The bulky diisopropylphenyl group is known to stabilize such multiple bonds, and the para-fluoro substituent would modulate the electronic properties of the Mo≡NAr bond.
Copper: Copper(I) and Copper(II) complexes with bulky N-donor ligands are of interest for their catalytic and biological activities. Schiff base ligands derived from this compound can be used to synthesize copper complexes. For instance, reduced Schiff base ligands containing fluoride (B91410) substituents have been shown to form distorted tetrahedral copper(II) complexes. nih.gov The steric bulk of the diisopropylphenyl groups would likely favor lower coordination numbers.
Cobalt and Nickel: Cobalt(II) and Nickel(II) complexes with ligands derived from bulky anilines have been explored for their magnetic properties and catalytic applications, such as olefin polymerization. For instance, dinuclear cobalt and nickel complexes have been synthesized using a Schiff base ligand derived from 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205), a structurally related diamine. These complexes feature distorted tetrahedral or square planar geometries around the metal centers. It is anticipated that similar complexes could be prepared using ligands derived from this compound.
Yttrium: Yttrium and other rare-earth metals are known to form stable complexes with bulky amido and imido ligands. The reaction of this compound with yttrium alkyl or amide precursors would likely lead to the formation of yttrium anilide complexes, with the bulky and electronically modified ligand stabilizing the reactive metal center.
| Metal | Potential Ligand Type | Expected Complex Features | Potential Applications |
|---|---|---|---|
| Molybdenum | Imido | Stabilized high oxidation states, linear or bent M-N-C linkage | Olefin metathesis, nitrene transfer reactions |
| Copper | Schiff Base, Amido | Low coordination numbers, distorted geometries | Catalysis, bioinorganic chemistry |
| Cobalt | Schiff Base, α-Diimine | Tetrahedral or square planar geometries | Polymerization catalysis, magnetic materials |
| Nickel | Schiff Base, α-Diimine | Square planar or tetrahedral geometries | Polymerization catalysis, cross-coupling reactions |
| Yttrium | Amido, Anilide | Monomeric or dimeric structures depending on stoichiometry | Polymerization catalysis, small molecule activation |
Main Group Element Derivatives and Reactivity (e.g., Borocations)
The reactivity of this compound extends to main group elements, particularly boron. The reaction of sterically hindered anilines with boranes can lead to the formation of various boron-nitrogen compounds. Of particular interest is the potential for this aniline to stabilize cationic boron species.
The reaction of a bulky bis(amino)borane with a trityl salt has been shown to result in the formation of a linear di-coordinate boron radical cation. While this example does not directly involve this compound, it demonstrates the principle of using sterically demanding amino groups to stabilize unusual boron cations. It is plausible that the reaction of this compound with suitable boron precursors could lead to the formation of borenium or boronium ions. The electron-withdrawing nature of the para-fluoro substituent could influence the Lewis basicity of the nitrogen atom and the subsequent reactivity of the B-N bond. Studies on the reaction of borane (B79455) with ortho-substituted anilines have shown that the reaction pathway can proceed through N-BH₃ and N-BH₂ intermediates. researchgate.net
Electronic and Steric Tuning of Ligand Properties
The combination of bulky isopropyl groups and a para-fluoro substituent on the 2,6-diisopropylaniline scaffold allows for the fine-tuning of both steric and electronic properties of the resulting ligands.
Electronic Tuning: The para-fluoro group provides a key tool for electronic tuning. Its electron-withdrawing nature decreases the electron density on the aniline nitrogen. This has several consequences for the resulting metal complexes:
Metal-Ligand Bond Strength: A less basic nitrogen donor may form a weaker dative bond with a metal center. However, for anionic amido or imido ligands, the increased acidity of the N-H bond in the aniline precursor can facilitate deprotonation and complex formation.
Redox Properties: The electron-withdrawing fluoro group can make the metal center more electrophilic, potentially altering its redox potential and reactivity in catalytic cycles.
Reactivity: The electronic changes can influence the reactivity of the metal complex. For example, in catalytic reactions, the rate and selectivity can be sensitive to the electronic environment of the metal center.
Catalytic Applications in Organic Transformations
Homogeneous Catalysis
Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high activity and selectivity. The structural and electronic features of 4-Fluoro-2,6-diisopropylaniline make it an attractive precursor for ligands in homogeneous catalysis, influencing the performance of metal centers in key organic transformations.
Olefin Metathesis Catalysts with this compound-Derived Imido Ligands
Olefin metathesis is a powerful carbon-carbon bond-forming reaction, with catalysts developed by Schrock and Grubbs revolutionizing synthetic chemistry. organic-chemistry.org Schrock-type catalysts, often based on molybdenum or tungsten, frequently feature imido ligands (RN=) that play a crucial role in tuning the catalyst's activity and stability. The electronic nature of the substituent on the nitrogen atom of the imido ligand directly impacts the electrophilicity of the metal center.
Research into tungsten imidoalkylidene compounds has shown that the incorporation of strongly electron-withdrawing groups on the imido ligand can significantly enhance the rate of Ring-Opening Metathesis Polymerization (ROMP). The fluorine atom in this compound is strongly electron-withdrawing, which, when incorporated into an imido ligand, is expected to increase the catalytic activity of the metal center. This electronic effect, combined with the substantial steric bulk of the two isopropyl groups that help stabilize the reactive metal complex, makes this compound a promising precursor for highly active olefin metathesis catalysts.
Furthermore, N-heterocyclic carbenes (NHCs) have become essential ligands for second-generation Grubbs-type ruthenium catalysts. The synthesis of these NHC ligands often starts from bulky anilines like 2,6-diisopropylaniline (B50358). google.comd-nb.info Following this synthetic route, this compound can be used to generate fluorinated NHC ligands. The resulting catalysts would benefit from the established stabilizing steric hindrance of the diisopropylphenyl groups, while the electronic influence of the para-fluoro substituent could be systematically studied to fine-tune catalytic performance.
Cross-Coupling Reactions Enabled by Compound-Based Catalysts
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools in modern organic synthesis. nih.govnih.govnih.govmdpi.com The performance of these catalytic systems is heavily dependent on the nature of the ligands coordinated to the palladium center. N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for these transformations, offering enhanced stability and activity compared to traditional phosphine (B1218219) ligands. nih.govnih.gov
The synthesis of NHC ligands frequently utilizes bulky anilines as precursors. d-nb.info 2,6-Diisopropylaniline is a common starting material for the preparation of widely used NHC ligands like IPr [N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]. researchgate.net By analogy, this compound can serve as a precursor for a fluorinated version of the IPr ligand. The introduction of a fluorine atom at the para-position of the N-aryl substituents can modulate the electronic properties of the NHC ligand, which in turn influences the catalytic activity of the palladium center. This modification can affect the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle of cross-coupling reactions.
For instance, in the Suzuki-Miyaura coupling , which forms carbon-carbon bonds, catalysts bearing NHC ligands derived from 2,6-diisopropylaniline have shown high efficiency. researchgate.net The use of a 4-fluoro-substituted analogue would be expected to produce a more electron-deficient palladium center, potentially enhancing its catalytic turnover.
Similarly, in the Buchwald-Hartwig amination , a method for forming carbon-nitrogen bonds, the ligand's electronic and steric properties are critical. nih.govresearchgate.netresearchgate.net While many successful ligands are based on biaryl phosphines, NHC-ligated palladium complexes have also proven effective. researchgate.net A catalyst featuring an NHC ligand derived from this compound would offer a unique electronic profile, which could be advantageous for the coupling of challenging substrates or for achieving higher catalytic efficiency.
Table 1: Potential Applications of this compound in Homogeneous Catalysis
| Catalytic Reaction | Ligand Type | Role of this compound | Expected Effect of Fluoro Group |
| Olefin Metathesis | Imido | Precursor for the imido ligand | Enhances catalyst activity |
| Olefin Metathesis | N-Heterocyclic Carbene | Precursor for the NHC ligand | Modulates catalyst stability and activity |
| Suzuki-Miyaura Coupling | N-Heterocyclic Carbene | Precursor for the NHC ligand | Influences catalytic turnover |
| Buchwald-Hartwig Amination | N-Heterocyclic Carbene | Precursor for the NHC ligand | Affects catalyst efficiency and substrate scope |
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. The development of chiral organocatalysts that can induce high levels of stereoselectivity is a key area of research.
Asymmetric Fluorination Reactions Utilizing Chiral Guanidines Derived from Related Anilines
Chiral guanidines have been identified as powerful Brønsted base and hydrogen-bond donor catalysts for a variety of asymmetric transformations. nih.govnih.govresearchgate.net Their strong basicity allows them to deprotonate pro-nucleophiles, while their ability to form hydrogen bonds helps to organize the transition state, leading to high enantioselectivity.
In the context of asymmetric fluorination, a guanidine (B92328) catalyst featuring a 2,6-diisopropylaniline fragment has been shown to be an excellent promoter for the enantioselective fluorination of 1,3-dicarbonyl compounds. The bulky diisopropylphenyl group plays a crucial role in creating a well-defined chiral environment.
The derivatization of such a chiral guanidine catalyst with this compound would introduce a fluorine atom into the catalyst structure. This modification would alter the electronic properties of the catalyst, influencing its basicity and hydrogen-bonding capabilities. Such fine-tuning of the catalyst's electronic nature could lead to improved enantioselectivity or reactivity in asymmetric fluorination reactions. nih.gov
Organocatalysts Based on Naphthalene (B1677914) Diimides (NDIs) Precursors
Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds that have found applications in materials science and, more recently, in organocatalysis. researchgate.netnih.govresearchgate.net Their planar structure and electron-accepting nature make them suitable for use as π-acid organocatalysts in electron transfer reactions.
The synthesis of NDI-based organocatalysts often involves the condensation of naphthalenetetracarboxylic dianhydride with amines. 2,6-Diisopropylaniline is a known building block for the preparation of NDI-based structures. The bulky diisopropylphenyl groups are typically installed at the imide positions of the NDI core.
By employing this compound in the synthesis of NDI-based organocatalysts, a fluorine atom can be introduced onto the peripheral aryl groups. This substitution would enhance the electron-deficient character of the NDI core, which could in turn improve its catalytic activity in oxidative C-C coupling reactions. Furthermore, NDI derivatives have been investigated as metal-free photocatalysts for the reduction of carbon dioxide, and the electronic tuning afforded by the fluorine substituent could be beneficial in such applications. nih.gov
Polymerization Catalysis
The development of new polymerization catalysts is crucial for the production of polymers with tailored properties. Late transition metal complexes, particularly those of iron, nickel, and palladium, have garnered significant interest as catalysts for olefin polymerization. mdpi.com The ligand environment around the metal center is a key determinant of the catalyst's behavior, influencing its activity, the molecular weight of the resulting polymer, and the polymer's microstructure.
Ligands for late transition metal polymerization catalysts are often synthesized from bulky aniline (B41778) precursors. mdpi.comresearchgate.net The steric hindrance provided by the substituents on the aniline is essential for preventing catalyst deactivation and for controlling the polymerization process. For example, bis(imino)pyridyliron complexes are a well-studied class of ethylene (B1197577) polymerization catalysts where the imine substituents are derived from anilines. mdpi.comresearchgate.net
The use of this compound as a precursor for ligands in polymerization catalysis offers a means to introduce both significant steric bulk and an electron-withdrawing group into the catalyst structure. In iron-based catalysts for ethylene polymerization, the electronic nature of the ligand can influence the catalyst's activity and stability. researchgate.net Theoretical studies on half-titanocene catalysts for ethylene polymerization have also highlighted the crucial role of ancillary ligands in determining catalytic performance. mdpi.com The incorporation of a 4-fluoro-2,6-diisopropylphenyl group into the ligand architecture could lead to catalysts with novel reactivity and the ability to produce polyolefins with unique properties.
Ring-Opening Polymerization Initiated or Catalyzed by Metal Complexes of the Compound's Derivatives
Following a comprehensive review of available scientific literature, no specific research findings or detailed data were identified regarding the use of metal complexes derived directly from this compound as initiators or catalysts in ring-opening polymerization (ROP).
The field of ROP catalysis is extensive, with numerous studies focusing on metal complexes supported by a variety of ligands, including Schiff bases and amine bis(phenolates). These ligands are often derived from aniline precursors. For instance, research has been conducted on aluminum complexes with Schiff base ligands derived from 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) for the polymerization of ε-caprolactone. rsc.org Similarly, polymetallic Group 4 complexes bearing amine bis(phenolate) ligands have been investigated as catalysts for the ring-opening polymerization of rac-lactide. researchgate.netscience.gov The steric bulk provided by the 2,6-diisopropyl substitution on the aniline-derived part of the ligand is a frequently explored feature in the design of such catalysts.
While the substitution pattern of this compound, featuring both bulky isopropyl groups and an electron-withdrawing fluorine atom, suggests potential for the synthesis of unique ligands for catalysis, there is no specific mention in the surveyed literature of its derivatives being applied in the context of ring-opening polymerization. The existing research on ROP catalysis tends to focus on derivatives of the parent compound, 2,6-diisopropylaniline, or other substituted anilines.
Therefore, at present, there is a lack of published data to populate tables or provide detailed research findings on the catalytic activity, polymer characteristics (such as molecular weight and polydispersity), or specific metal complexes of this compound derivatives in ring-opening polymerization.
Applications in Advanced Materials and Supramolecular Chemistry
Building Blocks for Functional Polymers and Dendrimers
The parent compound, 2,6-diisopropylaniline (B50358), is a well-established intermediate in the synthesis of polymers and dyes. sigmaaldrich.comsigmaaldrich.com Its derivatives are frequently used to create robust ligands, such as N-heterocyclic carbenes (NHCs) and NacNac ligands, which are instrumental in polymerization catalysis. sigmaaldrich.comwikipedia.org The introduction of a fluorine atom at the 4-position in 4-Fluoro-2,6-diisopropylaniline significantly modifies the electronic nature of the aromatic ring, enhancing its potential for creating functional polymers with tailored properties.
This compound can be incorporated into polymer backbones or used as a pendant group to influence polymer solubility, thermal stability, and chain packing. The steric hindrance provided by the two isopropyl groups can be exploited to create polymers with high free volume or to control the conformation of polymer chains, while the amine group serves as a versatile handle for polymerization reactions.
In the field of dendrimer chemistry, this compound serves as a compelling candidate for a branching unit. Dendrimers are highly branched, tree-like macromolecules with a well-defined architecture. nih.gov The amine functionality of the aniline (B41778) allows it to be coupled to a core molecule or to other monomers, initiating the layer-by-layer growth (generation) of the dendrimer. The bulky isopropyl groups help to create defined voids within the dendritic structure, which is a key feature for applications like drug delivery and catalysis. nih.gov The peripheral fluorine atoms on a resulting dendrimer could alter its surface properties, enhancing its stability and modifying its interactions with other molecules or surfaces.
Table 1: Research Findings on Related Anilines in Polymer and Dendrimer Synthesis
| Feature | Observation | Relevance to this compound |
|---|---|---|
| Ligand Formation | 2,6-diisopropylaniline is a precursor to NacNac and diiminopyridine ligands used in catalysis. wikipedia.org | The fluoro-derivative can form analogous ligands with modified electronic properties for specialized polymerization catalysts. |
| Steric Influence | The bulky isopropyl groups are used to stabilize reactive metal centers in catalysts. wikipedia.org | This steric bulk is retained, offering control over polymer architecture and catalyst stability. |
| Dendrimer Architecture | Dendrimers are nearly monodisperse macromolecules built from a core and branching units. nih.gov | The aniline's structure is suitable for creating well-defined branching points in dendrimer synthesis. |
| Fluorine in Self-Assembly | Fluorination of dendritic building blocks can fundamentally change their self-assembly patterns. researchgate.net | The fluorine atom offers a tool to direct the supramolecular organization of resulting polymers or dendrimers. |
Integration into Supramolecular Architectures
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The introduction of fluorine into molecular components can have a profound impact on these interactions and, consequently, on the resulting supramolecular architecture. researchgate.net
Research has shown that fluorination can alter the shape of self-assembling molecules, such as dendrons, leading to entirely different packing structures. researchgate.net For instance, a non-fluorinated dendron might self-assemble into spherical structures that form a cubic lattice, whereas its fluorinated counterpart could adopt a different conformation that promotes the formation of columnar structures organized in a hexagonal lattice. researchgate.net
This compound is an ideal candidate for integration into such systems. Its key features contribute to its self-assembly behavior:
Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor.
Steric Steering: The bulky isopropyl groups dictate the possible orientations of the molecules, preventing dense packing and creating specific intermolecular arrangements.
Fluorine Interactions: The highly electronegative fluorine atom can participate in non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, and introduces a polar, low-polarizability segment to the molecule.
This combination of functionalities allows this compound to act as a "smart" building block, directing its assembly into predictable and functional supramolecular patterns. These ordered assemblies are foundational for creating advanced materials like liquid crystals, gels, and porous organic frameworks.
Development of Optoelectronic Materials and Fluorescent Probes Incorporating the Compound's Skeleton
The development of new organic materials for optoelectronic applications (e.g., organic light-emitting diodes (OLEDs) and organic photovoltaics) and fluorescent probes for bio-imaging relies on molecules with specific electronic and photophysical properties. nih.gov The skeleton of this compound provides a versatile platform for designing such molecules.
Aniline derivatives are common components of many organic dyes. The nitrogen atom's lone pair of electrons can donate into the aromatic π-system, influencing the molecule's absorption and emission spectra. The fluorine atom in the para-position acts as a strong electron-withdrawing group through its inductive effect, which can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning is critical for designing materials with specific colors of emission or for optimizing charge transport in electronic devices.
In the context of fluorescent probes, the compound's skeleton can be incorporated into a larger fluorophore structure. nih.gov Fluorescent probes are designed to change their fluorescence properties in response to a specific analyte or environmental change. The fluorine atom can enhance key properties of a probe, such as:
Photostability: Fluorinated organic molecules often show increased resistance to photobleaching.
Binding Affinity: The fluorine can enhance the binding selectivity and affinity of the probe for its target.
Quantum Yield: By modifying the electronic structure, fluorine substitution can influence the efficiency of the fluorescence process.
For example, a fluorine analog of the amyloidophilic fluorescent probe BSB has been shown to cross the blood-brain barrier, demonstrating the utility of fluorination in designing probes for challenging biological environments. sigmaaldrich.com The structural motifs of this compound make it a promising precursor for developing novel, highly sensitive, and stable probes for applications in medical diagnostics and cell biology. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in understanding the quantum mechanical behavior of molecules like 4-fluoro-2,6-diisopropylaniline. These studies help in elucidating its electronic structure and predicting its chemical behavior.
The electronic structure of anilines is characterized by the electron-donating amino group (-NH2), which increases electron density at the ortho and para positions of the benzene (B151609) ring through resonance. byjus.com In this compound, the fluorine atom at the para position and the isopropyl groups at the ortho positions further modify this electronic distribution.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. For aniline (B41778) derivatives, the HOMO is typically located on the aromatic ring and the nitrogen atom, making them susceptible to electrophilic attack. The LUMO, on the other hand, indicates the sites prone to nucleophilic attack. In substituted anilines, the specific energies and localizations of the HOMO and LUMO are influenced by the nature and position of the substituents. researchgate.netresearchgate.net
| Computational Method | Basis Set | Focus of Study | Key Findings |
|---|---|---|---|
| DFT | Not Specified | Electronic properties | The fluorine atom modifies reactivity and solubility. |
| DFT/B3LYP | 6-31G* | Vibrational spectra assignment | A scaled force field method was necessary for unambiguous assignment of C-H stretching modes. researchgate.net |
| DFT | Not Specified | Reaction mechanisms | Thermodynamic preference for substitution vs. addition/oxidation depends on the nucleophile. nih.gov |
The amino group in aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. byjus.comlibretexts.org However, the bulky isopropyl groups at the ortho positions in this compound create significant steric hindrance. This steric bulk can block the ortho positions, thereby favoring substitution at the less hindered para position. The fluorine atom at the para-position further influences the regioselectivity of reactions. While halogens are deactivating groups, they are typically ortho-para directing. In this case, the para-position is already occupied, leaving the ortho positions as potential sites for electrophilic attack, though sterically hindered.
Computational studies can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the electron density and the Fukui functions at different atomic positions. For instance, in reactions with electrophiles, the site with the highest electron density and the highest value of the Fukui function for electrophilic attack (f-) will be the most reactive.
Conformational Analysis and Steric Effects
The conformation of this compound is significantly influenced by the steric interactions between the ortho-diisopropyl groups and the amino group.
Rotation around the C-N bond in anilines can be restricted, a phenomenon known as hindered rotation. nih.gov This is particularly prominent in anilines with bulky ortho substituents. The steric clash between the isopropyl groups and the amino group in this compound can create a significant energy barrier to rotation around the C-N bond. This hindered rotation can lead to the existence of stable conformers and, in some cases, atropisomerism, where the molecule becomes chiral due to restricted rotation around a single bond. lippertt.ch
The two isopropyl groups at the ortho positions force the amino group to adopt a specific orientation to minimize steric strain. nih.govresearchgate.net This can lead to a non-planar conformation where the nitrogen atom's lone pair is not fully aligned with the p-orbitals of the benzene ring. This twisting out of the plane, known as the "ortho effect," can reduce the resonance interaction between the amino group and the aromatic ring. stackexchange.comwikipedia.orgyoutube.comyoutube.com As a result, the basicity of the aniline can be affected. stackexchange.com X-ray crystallography studies on related 2,6-diisopropylaniline (B50358) derivatives have shown that the aniline ring and the substituents can adopt twisted conformations to alleviate steric hindrance. nih.govresearchgate.netresearchgate.net
| Compound Type | Observation | Implication |
|---|---|---|
| N-unsubstituted anilines with ortho substituents | Hindered rotation about the N-aryl bond observed at low temperatures. | Interplay of conjugation and steric effects. |
| N-(Diphenylvinylidene)-2,6-diisopropylaniline | Dihedral angle of 52.4(7)° between the cumulene system and the aromatic substituent. nih.gov | High steric requirements of ortho-isopropyl groups prevent an orthogonal arrangement. nih.gov |
| Ortho-substituted anilines | Protonation of the amino group is inhibited by steric clashes. stackexchange.comwikipedia.org | Decreased basicity compared to aniline. stackexchange.comwikipedia.org |
Reaction Mechanism Elucidation
Computational studies are valuable for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.
For example, in electrophilic aromatic substitution reactions, DFT calculations can model the formation of the sigma complex (arenium ion) intermediate and determine the activation energies for attack at different positions on the ring. This allows for a theoretical prediction of the major product, which can then be compared with experimental results.
Similarly, for nucleophilic substitution reactions, where the fluorine atom might be replaced, computational modeling can help to understand the feasibility of such a reaction and the nature of the transition state. Theoretical investigations have been used to compare the thermodynamics and kinetics of substitution versus addition/oxidation mechanisms in reactions of substituted quinones with anilines and phenolates. nih.gov
Computational Modeling of Catalytic Cycles Involving Compound-Derived Ligands
Computational modeling plays a crucial role in mapping the entire energy landscape of a catalytic cycle. For reactions like Suzuki-Miyaura cross-coupling, which are often catalyzed by palladium complexes bearing bulky phosphine (B1218219) ligands, DFT calculations can unravel the energetics of each elementary step: oxidative addition, transmetalation, and reductive elimination. researchgate.netbris.ac.uk
Ligands derived from this compound, such as bulky phosphines or N-heterocyclic carbenes (NHCs), are designed to promote the formation of highly active, low-coordinate metal species. researchgate.net The steric bulk of the 2,6-diisopropylphenyl moiety facilitates ligand dissociation and creates an open coordination site on the metal center, which is essential for substrate binding and subsequent catalytic transformations.
For instance, in a typical palladium-catalyzed Suzuki-Miyaura cycle, DFT models can predict the activation barriers for each step. The oxidative addition of an aryl halide to the Pd(0) center is often the rate-determining step. Computational studies have shown that electron-donating ligands can facilitate this step, while the steric hindrance influences the stability of the resulting Pd(II) intermediate. researchgate.netbris.ac.uk The fluorine substituent on the aniline-derived ligand can modulate the electronic properties of the catalyst, which in turn affects the energy barriers of the catalytic cycle.
A hypothetical catalytic cycle for a Suzuki-Miyaura coupling reaction is detailed below, with computationally derived energy barriers providing insight into the reaction kinetics.
| Step | Transformation | Typical Calculated ΔG‡ (kcal/mol) |
| 1. Oxidative Addition | Pd(0)L₂ + Ar-X → [Pd(II)(Ar)(X)L₂] | 15 - 25 |
| 2. Transmetalation | [Pd(II)(Ar)(X)L₂] + Ar'B(OH)₂ → [Pd(II)(Ar)(Ar')L₂] + XB(OH)₂ | 10 - 20 |
| 3. Reductive Elimination | [Pd(II)(Ar)(Ar')L₂] → Pd(0)L₂ + Ar-Ar' | 5 - 15 |
| Note: These are representative values and can vary significantly based on the specific ligand, substrates, and computational method used. |
Understanding Ligand-Metal Interactions and Bond Activation
The interaction between a metal and a ligand derived from this compound is a delicate balance of steric and electronic effects. The bulky isopropyl groups enforce a specific geometry around the metal center, which can be crucial for achieving high selectivity in catalytic reactions. The fluorine atom, being highly electronegative, influences the electron density on the aniline nitrogen and, consequently, the donor properties of the resulting ligand.
Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the nature of the ligand-metal bond. These analyses can reveal the extent of σ-donation from the ligand to the metal and any potential π-backbonding from the metal to the ligand.
In the context of bond activation, such as C-H or C-F activation, these ligand-metal interactions are paramount. For example, in a nickel-catalyzed C-H activation process, the ligand's electronic properties can influence the acidity of the C-H bond upon coordination to the metal center. DFT calculations can model the transition states for bond cleavage, providing insights into the activation energy and the geometry of the activated complex.
The table below summarizes key computational descriptors used to analyze ligand-metal interactions for a hypothetical phosphine ligand derived from this compound complexed with a palladium center.
| Computational Descriptor | Parameter | Typical Value/Observation | Significance |
| NBO Analysis | Charge on Pd | +0.2 to +0.5 a.u. | Indicates electron donation from the ligand. |
| Wiberg Bond Index (Pd-P) | 0.4 - 0.6 | Quantifies the covalent character of the bond. | |
| QTAIM Analysis | Electron Density at BCP (ρ) | 0.05 - 0.1 a.u. | Higher values suggest stronger interaction. |
| Laplacian of Electron Density (∇²ρ) | > 0 | Typically indicates a closed-shell (ionic/polar covalent) interaction. | |
| Energy Decomposition Analysis | Electrostatic Interaction | -30 to -50 kcal/mol | Major attractive component of the bond. |
| Orbital Interaction (Covalency) | -20 to -40 kcal/mol | Contribution from orbital mixing. | |
| BCP = Bond Critical Point. These values are illustrative and depend on the specific system and level of theory. |
These theoretical and computational investigations provide a molecular-level understanding of how ligands derived from this compound function in catalysis. This knowledge is instrumental in the rational design of new and more efficient catalysts for a wide range of chemical transformations.
Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 4-Fluoro-2,6-diisopropylaniline and its derivatives. osti.govrsc.org It provides invaluable information regarding the molecular structure, connectivity, and the electronic environment of individual atoms.
Proton and Carbon NMR for Structural Confirmation of Complex Derivatives
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the successful synthesis and purity of this compound derivatives. The chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra allow for the precise assignment of protons within the molecule. For instance, the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons exhibit characteristic chemical shifts. osti.govresearchgate.net Similarly, ¹³C NMR provides a detailed map of the carbon skeleton. researchgate.netchemicalbook.com
In complex derivatives, such as those formed through reactions at the amino group or via aromatic substitution, ¹H and ¹³C NMR are indispensable for verifying the intended structural modifications. For example, in the synthesis of N-heterocyclic carbene (NHC) precursors from 2,6-diisopropylaniline (B50358), NMR is used to confirm the formation of the new carbon-nitrogen bonds. guidechem.comresearchgate.net The analysis of coupling patterns, particularly between protons and adjacent carbons (¹JCH) and long-range couplings (nJCH), further solidifies the structural assignments.
Below are representative, though not exhaustive, ¹H and ¹³C NMR chemical shift ranges for the parent compound, this compound, and its non-fluorinated analogue, 2,6-diisopropylaniline. These values can shift depending on the solvent and the specific nature of any derivatives.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons | NH₂ Protons | Methine (-CH) Protons | Methyl (-CH₃) Protons |
| This compound | ~6.6-7.0 | ~3.7 | ~3.0 | ~1.2 |
| 2,6-Diisopropylaniline | ~6.7-7.1 | ~3.7 | ~3.0 | ~1.2 |
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm)
| Compound | C-NH₂ | C-F | Aromatic C-H | Aromatic C-iPr | Methine (-CH) | Methyl (-CH₃) |
| This compound | ~140-145 (d) | ~155-160 (d) | ~115-120 (d) | ~130-135 | ~28 | ~22 |
| 2,6-Diisopropylaniline | ~142 | - | ~118, ~123 | ~134 | ~28 | ~24 |
(d) indicates a doublet due to coupling with fluorine.
Fluorine-19 NMR for Elucidating Fluorine Environments and Dynamics
Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for studying this compound and its derivatives due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for monitoring chemical reactions and intermolecular interactions. biophysics.orgnih.gov
In derivatives of this compound, changes in the coordination or bonding at the nitrogen atom, or alterations to the aromatic ring, will induce significant shifts in the ¹⁹F resonance. For example, the protonation of the amino group or the formation of a metal complex will alter the electron density at the para-position, which is readily detected by a change in the ¹⁹F chemical shift. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable structural information. wikipedia.orghuji.ac.il The magnitude of these couplings can help to confirm the proximity of the fluorine atom to other nuclei in the molecule.
Interactive Data Table: Representative ¹⁹F NMR Data
| Compound/Derivative | Typical ¹⁹F Chemical Shift Range (ppm) | Key Observations |
| This compound | -115 to -125 | Sensitive to solvent and concentration. |
| Protonated this compound | Downfield shift relative to the free amine | Indicates withdrawal of electron density from the ring. |
| Metal complexes of this compound derivatives | Significant shifts depending on the metal and coordination geometry | Provides insight into the electronic structure of the complex. |
2D NMR and Solid-State NMR for Detailed Structural Information
Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. emory.edu This is particularly relevant for studying crystalline derivatives of this compound or its incorporation into polymeric materials. rsc.orgresearchgate.net Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. emory.edu Solid-state NMR can provide insights into polymorphism (the existence of different crystal forms), molecular packing, and the dynamics of molecules in the solid state. emory.eduacs.org
X-ray Crystallography
While NMR spectroscopy provides detailed information about the structure of molecules in solution, X-ray crystallography offers a definitive picture of the molecular structure in the solid state.
Single-Crystal X-ray Diffraction for Definitive Molecular and Complex Structures
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For derivatives of this compound, this technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net This is particularly important for resolving stereochemical ambiguities and for characterizing the geometry of metal complexes formed from ligands derived from this aniline (B41778). researchgate.net
Interactive Data Table: Representative Crystallographic Data Parameters
| Parameter | Description | Typical Information Obtained |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal packing. |
| Space Group | The set of symmetry operations for the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | The distances between bonded atoms. | Confirms connectivity and provides insight into bond order. |
| Bond Angles (°) | The angles between adjacent bonds. | Defines the geometry around each atom. |
| Torsional Angles (°) | The dihedral angles between planes defined by four atoms. | Describes the conformation of the molecule. |
Analysis of Intermolecular Interactions and Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. mdpi.com This packing is governed by a variety of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and, in the case of fluorinated compounds, potentially halogen bonding. rsc.orgresearchgate.netrsc.org
Mass Spectrometry for Reaction Monitoring and Product Identification
Advanced mass spectrometry (MS) techniques offer more than just basic molecular weight determination; they are pivotal for real-time reaction monitoring and detailed structural elucidation of products and intermediates.
Reaction Monitoring:
The synthesis of substituted anilines can be effectively monitored in real-time using ambient ionization techniques like extractive electrospray ionization mass spectrometry (EESI-MS). nih.govresearchgate.net This method allows for the direct analysis of the reaction mixture with minimal sample preparation, providing continuous data on the consumption of reactants and the formation of products and byproducts. nih.govresearchgate.net For the synthesis of this compound, which can be prepared through routes such as the Friedel-Crafts alkylation of 4-fluoroaniline, EESI-MS can track the progression of the isopropyl group additions to the aniline core. The "soft" ionization nature of EESI is particularly advantageous as it minimizes fragmentation, allowing for the clear observation of the molecular ions of interest. nih.govresearchgate.net
Product Identification and Fragmentation Analysis:
Upon synthesis, the identification of this compound and any potential isomers or byproducts is confirmed through tandem mass spectrometry (MS/MS). While a standard mass spectrum will confirm the molecular weight (195.28 g/mol ), MS/MS provides structural insights through characteristic fragmentation patterns.
For anilines, a common fragmentation pathway involves the loss of small neutral molecules. miamioh.edu In the case of this compound, the bulky isopropyl groups significantly influence the fragmentation. Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org For this compound, this would involve the loss of a methyl group from one of the isopropyl substituents, leading to a stable secondary carbocation.
Loss of Isopropyl Group: The cleavage of the entire isopropyl group is also a probable fragmentation pathway, resulting in a significant neutral loss.
Loss of HCN: A characteristic fragmentation of the aniline core is the elimination of a molecule of hydrogen cyanide (HCN). miamioh.edu
The presence of the fluorine atom on the aromatic ring will also influence the fragmentation, potentially directing cleavage patterns and stabilizing certain fragment ions. The high-resolution mass measurement of these fragments allows for the confirmation of their elemental composition, further solidifying the structural assignment.
A summary of expected mass spectrometry data is presented below:
| Feature | Expected Observation for this compound |
| Molecular Ion (M+) | m/z 195.28 |
| Major Fragment 1 | Loss of CH3 (from isopropyl group) |
| Major Fragment 2 | Loss of C3H7 (isopropyl group) |
| Characteristic Fragment | Loss of HCN (from aniline ring) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of this compound, providing detailed information about its functional groups and the nature of its chemical bonds.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a primary aromatic amine, it will exhibit characteristic N-H stretching vibrations. orgchemboulder.com The presence of both a fluoro group and isopropyl groups will also give rise to distinct spectral features.
Key expected IR absorption bands include:
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H Stretching: The isopropyl groups will produce strong absorptions in the 2850-2970 cm⁻¹ range due to the stretching of the C-H bonds in the methyl and methine groups.
N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretching: For aromatic amines, a strong C-N stretching band is typically observed between 1250-1335 cm⁻¹. orgchemboulder.com
C-F Stretching: The C-F stretching vibration will give rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the other substituents on the aromatic ring.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering is dependent on a change in the polarizability of the molecule. This often results in different vibrational modes being more prominent in each technique.
For this compound, the Raman spectrum would be particularly useful for observing:
Aromatic Ring Vibrations: The breathing modes of the substituted benzene (B151609) ring are often strong in the Raman spectrum.
Symmetric Vibrations: Symmetric stretching vibrations of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and intensities for both IR and Raman spectra. tsijournals.comresearchgate.nettsijournals.comproquest.comnih.gov These computational studies aid in the precise assignment of the observed experimental bands to specific vibrational modes of the molecule.
A summary of expected vibrational spectroscopy data is presented below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |
| C-H Stretch (Isopropyl) | 2850 - 2970 | IR, Raman |
| N-H Bend (Scissor) | 1580 - 1650 | IR |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch (Aromatic) | 1250 - 1335 | IR |
| C-F Stretch | 1000 - 1400 | IR |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes to Access Underexplored Derivatives
While established methods exist for the synthesis of 4-fluoro-2,6-diisopropylaniline and its close analogs, a significant opportunity lies in the development of novel and more efficient synthetic routes to access a wider array of its derivatives. The exploration of such routes is crucial for unlocking the full potential of this compound in various scientific and technological fields.
Future research in this area could focus on several key aspects. One promising direction is the late-stage functionalization of the this compound core. nih.gov This involves developing methodologies to introduce diverse functional groups at specific positions on the aromatic ring or the amino group after the main scaffold has been constructed. Such strategies would provide rapid access to a library of derivatives with tailored properties.
Furthermore, there is a need for more atom-economical and environmentally benign synthetic methods. This could involve the use of catalytic systems that minimize waste and avoid harsh reaction conditions. For instance, transition-metal-catalyzed cross-coupling reactions could be further explored to introduce a variety of substituents onto the aromatic ring. nih.gov The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also contribute to more efficient and sustainable access to novel derivatives. nih.gov
The synthesis of perfluoroalkylated derivatives of 2,6-diisopropylaniline (B50358) has been achieved with high yields, highlighting how the steric bulk of the parent compound can direct substitution. This suggests a promising avenue for creating a range of fluorinated analogs of this compound with unique electronic properties.
| Synthetic Strategy | Focus Area | Potential Advantages |
| Late-Stage Functionalization | Introduction of diverse functional groups post-synthesis. | Rapid generation of derivative libraries with tailored properties. |
| Catalytic Methods | Utilization of transition-metal catalysts for cross-coupling. | Improved atom economy and milder reaction conditions. |
| One-Pot Syntheses | Multiple reaction steps in a single vessel. | Increased efficiency and reduced waste. |
| Directed Substitution | Leveraging steric hindrance for regioselective functionalization. | Access to specific isomers with unique properties. |
Exploration of New Catalytic Paradigms Driven by the Compound's Unique Steric and Electronic Profile
The distinct steric and electronic properties of this compound make it an excellent candidate for the development of novel ligands for catalysis. The bulky isopropyl groups can create a well-defined coordination sphere around a metal center, influencing the selectivity of catalytic reactions. wikipedia.org The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the resulting metal complexes, potentially leading to new catalytic activities. researchgate.net
Future research should focus on designing and synthesizing a variety of ligands derived from this compound. These could include Schiff base ligands, N-heterocyclic carbene (NHC) precursors, and phosphine-based ligands. The corresponding metal complexes could then be screened for their catalytic activity in a range of important organic transformations, such as cross-coupling reactions, polymerization, and asymmetric synthesis. wikipedia.orgchemicalbook.com
For example, ligands derived from the parent compound, 2,6-diisopropylaniline, have been successfully employed in palladium-catalyzed amination reactions of sterically hindered aryl chlorides. chemicalbook.com The introduction of a fluorine atom could further enhance the catalytic performance by tuning the electron density at the metal center.
The development of binuclear complexes using derivatives of 2,6-diisopropylaniline has also shown promise in polymerization catalysis. wikipedia.org This opens up the possibility of creating novel bimetallic catalysts based on this compound for cooperative catalysis, where two metal centers work in concert to achieve a specific transformation.
Design of Advanced Functional Materials with Tunable Properties
The incorporation of this compound into advanced functional materials is a largely unexplored area with significant potential. The compound's unique combination of a rigid aromatic core, bulky substituents, and a polar C-F bond can be exploited to design materials with tunable optical, electronic, and self-assembly properties.
One promising avenue is the development of novel liquid crystals. The rigid structure and anisotropic shape of molecules are key requirements for liquid crystalline behavior. By incorporating the this compound moiety into larger molecular architectures, it may be possible to create new liquid crystalline materials with unique phase behaviors and electro-optical properties. mdpi.comresearchgate.netnih.gov The fluorine atom, in particular, can influence intermolecular interactions and packing, leading to the formation of specific mesophases.
Furthermore, derivatives of this compound could be used as building blocks for the synthesis of functional polymers. For instance, incorporating this unit into polymer backbones could lead to materials with enhanced thermal stability, specific solubility characteristics, and tailored refractive indices. These polymers could find applications in areas such as high-performance plastics, membranes for separations, and materials for optical devices.
The synthesis of fluorinated aniline (B41778) derivatives has also been explored for their nonlinear optical (NLO) properties. bohrium.com Computational and experimental studies on such compounds have shown that the introduction of fluorine can enhance these properties, making them promising candidates for applications in photoelectric technology. bohrium.com
| Material Class | Potential Application | Role of this compound |
| Liquid Crystals | Displays, sensors, optical switching. | Inducing specific mesophases and tuning electro-optical properties. |
| Functional Polymers | High-performance plastics, membranes, optical materials. | Enhancing thermal stability, solubility, and refractive index. |
| Nonlinear Optical Materials | Photoelectric devices, optical data storage. | Enhancing second- and third-order NLO responses. |
Computational-Experimental Synergy in Understanding and Predicting Compound Behavior
A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the discovery and development of new applications for this compound and its derivatives. nih.govresearchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding experimental efforts and aiding in the interpretation of results. bohrium.com
For instance, computational studies can be used to predict the one-electron oxidation potentials of substituted anilines, which is a key parameter in understanding their electrochemical behavior and potential use in redox-active materials. researchgate.net These predictions can then be validated through experimental techniques such as cyclic voltammetry.
Similarly, computational modeling can be employed to design new ligands with specific steric and electronic properties for catalytic applications. By simulating the interaction of these ligands with metal centers and reaction substrates, researchers can identify promising candidates for synthesis and experimental testing. This computational pre-screening can significantly reduce the time and resources required to discover new and efficient catalysts.
The synergy between computational and experimental approaches has been demonstrated in the study of regioselective aniline synthesis, where calculations helped to elucidate the reaction mechanism and rationalize the observed selectivity. nih.gov A similar approach can be applied to understand the structure-property relationships in functional materials derived from this compound.
Interdisciplinary Applications in Chemical Biology and Sensing (excluding clinical/pharmacological applications)
The unique properties of this compound make it a promising scaffold for the development of chemical probes and sensors for applications in chemical biology, excluding clinical and pharmacological uses. The fluorine atom can serve as a sensitive NMR probe or participate in specific interactions with biological macromolecules, while the aniline moiety can be readily functionalized to introduce reporter groups or binding functionalities.
A key area of opportunity is the design of fluorescent sensors. The aniline group can be derivatized with fluorophores to create probes that exhibit changes in their fluorescence properties upon binding to specific analytes. For example, sensors based on fluorinated compounds have been developed for the detection of anions such as fluoride (B91410). frontiersin.orgresearchgate.netresearchgate.net By appropriately designing the receptor site, it should be possible to create sensors for a variety of other ions and small molecules.
Furthermore, the steric bulk of the diisopropyl groups can be exploited to create selective binding pockets. This could be particularly useful in the development of probes that can distinguish between closely related analytes in complex biological environments.
The development of chemical probes is essential for understanding complex biological processes at the molecular level. nih.gov By providing tools to visualize and quantify specific molecules and events in living systems, these probes can contribute to fundamental research in areas such as cell signaling and metabolism. The modular nature of this compound, allowing for the facile introduction of different functional groups, makes it an attractive platform for the creation of a diverse library of such probes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
